1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
Description
This compound is a structurally complex molecule featuring:
- Piperazine core: A flexible heterocyclic amine that may enhance solubility and modulate central nervous system (CNS) activity .
- Indole-dione-pyrrolidine system: An indole ring substituted at the 3-position with a diketone (ethane-1,2-dione) and a pyrrolidine-containing ethyl group. The diketone may act as a hydrogen-bond acceptor, while the pyrrolidine introduces basicity, influencing membrane permeability .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c33-26(30-9-3-4-10-30)18-32-17-22(21-5-1-2-6-23(21)32)27(34)28(35)31-13-11-29(12-14-31)16-20-7-8-24-25(15-20)37-19-36-24/h1-2,5-8,15,17H,3-4,9-14,16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLORXAZKPSYQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, including neurotransmitter receptors and its potential therapeutic applications.
Structural Characteristics
The compound is characterized by:
- Piperazine Ring : A common motif in pharmaceuticals that enhances interaction with biological targets.
- Benzo[d][1,3]dioxole Moiety : Contributes to the compound's lipophilicity and biological activity.
- Indole Derivative : Known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. Compounds with similar structures have demonstrated various pharmacological effects, including:
Antidepressant and Antipsychotic Potential
Research indicates that modifications in the piperazine ring and substituents can significantly influence the affinity and selectivity for serotonin and dopamine receptors. For instance, derivatives of piperazine have been shown to exhibit antidepressant and antipsychotic activities through modulation of these neurotransmitter systems .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been evaluated for their ability to inhibit enzymes like PARP1, which is crucial in cancer cell proliferation and survival . The structure–activity relationship (SAR) studies indicate that specific substitutions can enhance inhibitory potency against cancer targets.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl) | Piperazine ring + benzo[d][1,3]dioxole | Antidepressant potential | Enhances receptor binding |
| Indole derivative | Indole + carbonyl group | Anticancer activity | Modulation of PARP1 |
| N-pyrrolidinyl derivative | Pyrrolidine moiety | Potential neuroprotective effects | Novel mechanism of action |
Case Studies
Several studies have explored the biological effects of compounds related to 1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl). For example:
Case Study 1: Antidepressant Activity
In a study assessing the antidepressant effects of piperazine derivatives, compounds similar to the target molecule were tested in animal models. The results indicated significant reductions in depression-like behaviors, suggesting a potential mechanism involving serotonin receptor modulation .
Case Study 2: Cancer Inhibition
Another research effort focused on the anticancer properties of indole derivatives. The study demonstrated that specific modifications led to enhanced PARP1 inhibition, resulting in reduced viability of cancer cells in vitro. The findings highlight the importance of structural optimization in developing effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Benzodioxole-Piperazine Derivatives The target compound and 375362-65-5 share the benzodioxole-methyl-piperazine motif, but the latter replaces the indole-dione with a pyridoindole-ethanone. 1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone uses a carbonyl linker, increasing polarity compared to the methyl group in the target compound. This may reduce blood-brain barrier penetration but improve aqueous solubility.
Indole-Pyrrolidine Systems The diketone in the target compound distinguishes it from 73521-06-9 , which has an acetate ester. Pyrrolidine substitution is common in sigma receptor ligands . Its absence in 375362-65-5 and 73521-06-9 suggests the target compound may have unique affinity for these targets.
Physicochemical Properties
- LogP Estimates :
- Target compound: ~3.5 (high lipophilicity due to benzodioxole and pyrrolidine).
- 375362-65-5 : ~3.0 (pyridoindole reduces lipophilicity).
- 1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone: ~2.8 (carbonyl increases polarity). Solubility: The diketone in the target compound may enhance water solubility compared to ethanone derivatives.
Research Findings and Implications
- Synthetic Challenges : The target compound requires multi-step synthesis, including piperazine functionalization and indole-pyrrolidine coupling, similar to methods in .
- Biological Activity :
- Metabolism : The benzodioxole group is susceptible to O-demethylation, while pyrrolidine may undergo N-oxidation, necessitating prodrug strategies for improved stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
